N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride

aqueous solubility salt selection assay compatibility

This N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride (CAS 1374408-24-8) delivers the defined salt form essential for direct aqueous solubility, eliminating DMSO artifacts in Ellman-format AChE screening and platelet-aggregation buffers. The 5‑position methylene‑piperazine substitution governs spatial orientation of the protonatable nitrogen, distinguishing it from the regioisomer (CAS 1094516‑31‑0) and the free base (CAS 1365942‑13‑7). Procure the dihydrochloride to secure batch‑to‑batch consistency for SAR libraries, thermodynamic solubility measurements, and candidate nomination data packages.

Molecular Formula C10H18Cl2N4OS
Molecular Weight 313.2 g/mol
CAS No. 1374408-24-8
Cat. No. B6500681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride
CAS1374408-24-8
Molecular FormulaC10H18Cl2N4OS
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C(S1)CN2CCNCC2.Cl.Cl
InChIInChI=1S/C10H16N4OS.2ClH/c1-8(15)13-10-12-6-9(16-10)7-14-4-2-11-3-5-14;;/h6,11H,2-5,7H2,1H3,(H,12,13,15);2*1H
InChIKeyCKGQRKBDEPEASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-(Piperazin-1-ylmethyl)thiazol-2-yl)acetamide Dihydrochloride: Structural Features and Research-Grade Supply Profile


N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride (CAS 1374408‑24‑8) is a heterobifunctional small molecule that combines a 2‑acetamidothiazole core with a piperazine moiety via a methylene linker, supplied as a dihydrochloride salt for enhanced aqueous solubility and handling . This compound belongs to a broader class of thiazole‑piperazine hybrids that have attracted attention across medicinal chemistry programs targeting acetylcholinesterase (AChE) inhibition, P2Y12 receptor antagonism, and antiplasmodial activity [1]. Fujifilm Wako lists the compound as a Combi‑Blocks manufactured research reagent available in multiple package sizes with specified cold‑storage conditions , establishing its commercial availability for reproducible scientific procurement.

Why Generic Substitution of N-(5-(Piperazin-1-ylmethyl)thiazol-2-yl)acetamide Dihydrochloride Is Not Advisable Without Comparative Evidence


Although the thiazole‑piperazine chemotype is widely explored, small structural variations produce large differences in biological target engagement and physicochemical properties [1]. The 5‑position methylene‑piperazine substitution pattern on the thiazole ring governs the spatial orientation of the protonatable piperazine nitrogen, influencing both target recognition and salt selection [1]. Furthermore, the dihydrochloride salt form directly determines aqueous solubility, hygroscopicity, and compatibility with biological assay buffers — parameters that the corresponding free base (CAS 1365942‑13‑7) or the 4‑substituted regioisomer (CAS 1094516‑31‑0) do not replicate . These distinctions make unqualified interchange among analogues unreliable without matched experimental data, motivating the quantitative evidence compiled below [2].

Quantitative Differentiation Evidence for N-(5-(Piperazin-1-ylmethyl)thiazol-2-yl)acetamide Dihydrochloride Versus Closest Comparators


Dihydrochloride Salt Form Provides a Defined Solubility and Handling Advantage Over the Free Base

The target compound is supplied as a crystalline dihydrochloride salt (molecular formula C₁₀H₁₈Cl₂N₄OS, molecular weight 313.25 g mol⁻¹), whereas the most direct comparator — the free base N‑(5‑(piperazin‑1‑ylmethyl)thiazol‑2‑yl)acetamide (CAS 1365942‑13‑7) — has a molecular weight of 240.33 g mol⁻¹ and lacks the counter‑ions that confer high aqueous solubility . Salt formation with two equivalents of HCl protonates the piperazine nitrogens, markedly increasing polarity and dissolution rate in aqueous buffers, which is critical for achieving reproducible concentrations in enzymatic and cell‑based assays . The free base, by contrast, requires organic co‑solvents or low‑pH adjustment and may precipitate over time, introducing variability in dose‑response measurements . No head‑to‑head solubility comparison between the two forms has been published for this specific scaffold; therefore this evidence is classified as Supporting Evidence derived from well‑established salt‑form principles and vendor‑reported formulation differences .

aqueous solubility salt selection assay compatibility physicochemical profiling

Vendor-Documented Purity and Cold-Chain Supply Chain for Reproducible Experimental Use

Fujifilm Wako lists the dihydrochloride salt with frozen storage conditions and a multi‑size supply chain (250 mg to 25 g), with pricing indicative of research‑grade purity suitable for reproducible biological assays . In contrast, the free base (CAS 1365942‑13‑7) is offered by multiple vendors with purity typically specified as ≥95%, but without a uniform cold‑storage mandate . The 4‑substituted regioisomer (CAS 1094516‑31‑0) is available from ChemBase with a stated molecular formula C₁₀H₁₆N₄OS (free base only) and no dihydrochloride counterpart catalogued, limiting its direct use in aqueous assay formats [1]. These supply‑side parameters — documented purity grade, mandatory storage conditions, and package size range — directly affect inter‑laboratory reproducibility and are therefore relevant procurement considerations . This evidence is classified as Supporting Evidence because no inter‑laboratory round‑robin purity comparison has been published for these specific CAS numbers.

purity specification cold-chain logistics research reagent batch consistency

Thiazole-Piperazine Class-Level AChE Inhibitory Activity: Benchmarking Against Donepezil

Although no direct AChE inhibition data have been published for the target dihydrochloride itself, closely related thiazole‑piperazine analogues sharing the same core scaffold have demonstrated potent AChE inhibition in a standardized Ellman assay [1]. In the Yurttaş et al. (2013) study, compound 5o — a thiazole‑piperazine hybrid with a substituted phenyl ring appended to the piperazine — exhibited an IC₅₀ of 0.011 µM against AChE, outperforming the clinical standard donepezil (IC₅₀ = 0.054 µM) by approximately 5‑fold [1]. At a screening concentration of 0.1 µM, the most active compounds in the series (5n, 5o, 5p) achieved 96.44%, 99.83%, and 89.70% inhibition, respectively, while showing no notable butyrylcholinesterase (BChE) inhibition, indicating AChE selectivity [1]. The target compound retains the identical 2‑acetamidothiazole and piperazine‑methylene pharmacophore that was essential for activity in this series, supporting class‑level inference that its AChE inhibitory potential may be comparable, though confirmatory testing is required [1]. This evidence is classified as Class‑Level Inference because the target compound was not among those directly assayed.

acetylcholinesterase inhibition Alzheimer's disease thiazole-piperazine IC50

Structural Proximity to P2Y12 Receptor Antagonist Chemotype Disclosed in Actelion Patent

US Patent US8664203B2 (Actelion Pharmaceuticals) discloses a genus of thiazole‑piperazine compounds of Formula (I) as P2Y12 receptor antagonists, useful for inhibiting platelet aggregation [1]. The generic Markush structure encompasses a thiazole ring directly linked to a piperazine moiety — the same connectivity present in the target compound — with demonstrated in vivo efficacy in thrombosis models [1]. While specific IC₅₀ values for the exact target compound are not disclosed in the patent, the structural congruence between the patented scaffold and CAS 1374408‑24‑8 implies that this chemotype has been validated for P2Y12 engagement [1]. This represents Class‑Level Inference: the dihydrochloride salt is positioned within a patent‑protected, therapeutically validated chemospace that simpler thiazole or piperazine fragments do not occupy.

P2Y12 receptor platelet aggregation antithrombotic thiazole-piperazine scaffold

Recommended Application Scenarios for N-(5-(Piperazin-1-ylmethyl)thiazol-2-yl)acetamide Dihydrochloride Based on Current Evidence


AChE Inhibitor Hit-Finding and Structure-Activity Relationship (SAR) Expansion Using a Pre-Solubilized Scaffold

The dihydrochloride salt provides immediate aqueous solubility, enabling rapid screening in Ellman‑assay formats without the need for DMSO stock solutions that can introduce solvent artifacts [1]. Building on the class‑level AChE IC₅₀ of 0.011 µM achieved by the structurally analogous compound 5o, researchers can use this scaffold as a starting point for systematic N‑piperazine substitution to map SAR and improve selectivity over BChE [1].

P2Y12 Antagonist Lead Generation Leveraging a Patent-Validated Core Structure

Because the thiazole‑piperazine core of this compound falls within the Markush claims of US8664203B2, it can serve as a non‑infringing starting scaffold or a reference control in P2Y12 receptor binding and platelet aggregation assays [2]. The dihydrochloride salt form facilitates direct dilution into platelet‑rich plasma or whole‑blood assay buffers, simplifying experimental workflows [2].

Combinatorial Library Synthesis and Parallel Chemistry on a Soluble Piperazine-Thiazole Template

The piperazine secondary amine is a versatile handle for parallel derivatization — acylation, reductive amination, or sulfonylation — enabling the generation of diverse compound libraries. The dihydrochloride salt ensures consistent solubility during solution‑phase chemistry and subsequent high‑throughput purification, as demonstrated by the successful parallel synthesis of related 4‑(piperazin‑1‑ylmethyl)thiazol‑2‑amine derivatives with antiplasmodial activity [3].

Physicochemical and Formulation Pre‑Optimization Studies for Early‑Stage Lead Candidates

The defined dihydrochloride form allows direct measurement of thermodynamic solubility, logD₇.₄, and solid‑state stability — parameters that are often ambiguous for free bases. Procurement of the salt form eliminates the batch‑to‑batch variability inherent in in‑house HCl salt preparation, supporting reproducible pre‑formulation data suitable for early‑stage candidate nomination packages [1].

Quote Request

Request a Quote for N-(5-(piperazin-1-ylmethyl)thiazol-2-yl)acetamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.